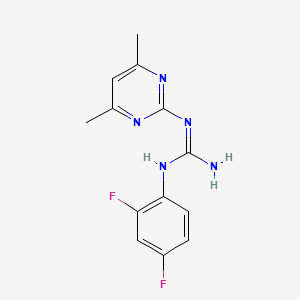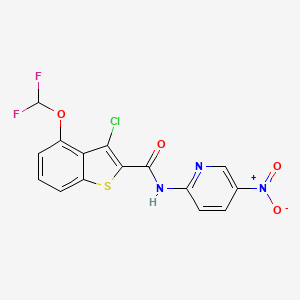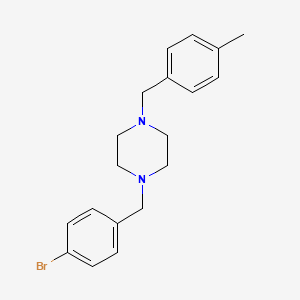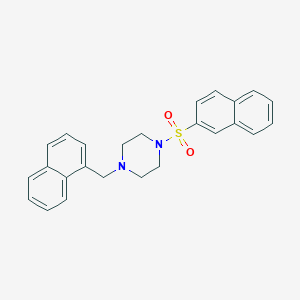
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a butan-2-yl group and a 3-methylbenzyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and 3-methylbenzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl or 3-methylbenzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: New piperazine derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Butan-2-yl)-4-(3-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Butan-2-yl)piperazine: Lacks the 3-methylbenzyl group, resulting in different chemical and biological properties.
4-(3-methylbenzyl)piperazine: Lacks the butan-2-yl group, leading to variations in reactivity and applications.
1-(Butan-2-yl)-4-benzylpiperazine: Similar structure but without the methyl group on the benzyl ring, affecting its overall characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C16H26N2 |
|---|---|
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16/h5-7,12,15H,4,8-11,13H2,1-3H3 |
Clave InChI |
GMPMIXCTLDGIMM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10890366.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890375.png)
![N'-[(E)-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene]-2-phenylacetohydrazide](/img/structure/B10890378.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10890386.png)
![(7E)-3-(difluoromethyl)-6-phenyl-7-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10890387.png)

![(2E)-2-cyano-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B10890394.png)
![6-(Naphthalen-1-yl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10890402.png)
![benzyl 2-[(4-chlorophenyl)carbonyl]-N-phenylhydrazinecarbimidothioate](/img/structure/B10890404.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10890418.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10890427.png)

